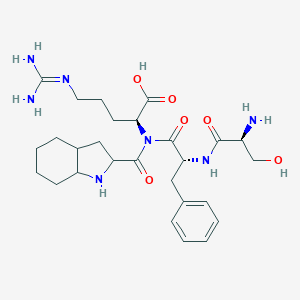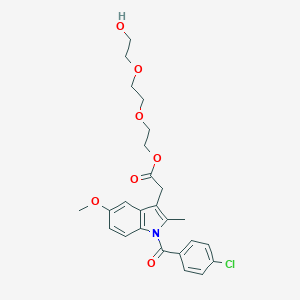
Indomethacin triethylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indomethacin triethylene ester is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic effects. It is a derivative of indomethacin, which is known for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol, resulting in a more lipophilic compound than its parent drug.
Mecanismo De Acción
The mechanism of action of indomethacin triethylene ester is similar to that of indomethacin. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Indomethacin triethylene ester has been shown to have similar biochemical and physiological effects to indomethacin. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indomethacin triethylene ester has several advantages for lab experiments. It is more lipophilic than its parent drug indomethacin, which allows for better penetration into cell membranes and tissues. It also has a longer half-life than indomethacin, which allows for longer-lasting effects. However, it also has some limitations, such as potential toxicity at high doses and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research on indomethacin triethylene ester. One area of interest is its potential therapeutic effects in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a drug delivery system, as its lipophilic properties may allow for better delivery of other drugs. Additionally, further studies are needed to determine the optimal dosing and monitoring strategies for indomethacin triethylene ester in lab experiments.
Métodos De Síntesis
Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of a white solid that is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
Indomethacin triethylene ester has been widely used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, similar to its parent drug indomethacin. It has also been shown to have potential therapeutic effects in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
157769-09-0 |
|---|---|
Nombre del producto |
Indomethacin triethylene ester |
Fórmula molecular |
C25H28ClNO7 |
Peso molecular |
489.9 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3 |
Clave InChI |
ZQQUXESLZKCOQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
Otros números CAS |
157769-09-0 |
Sinónimos |
indomethacin triethylene ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



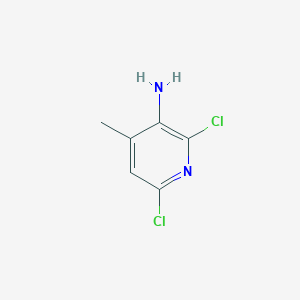
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
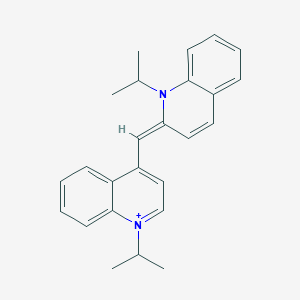
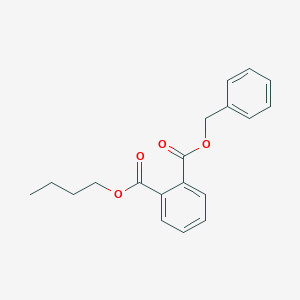
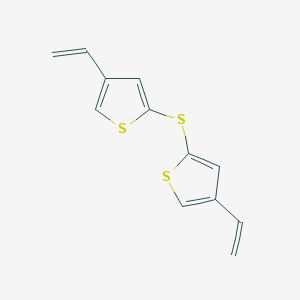
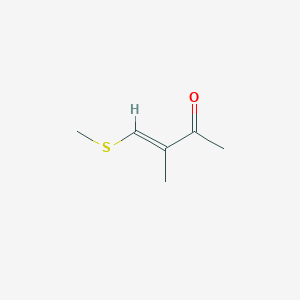
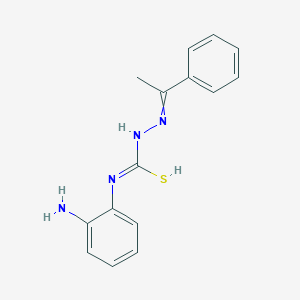
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
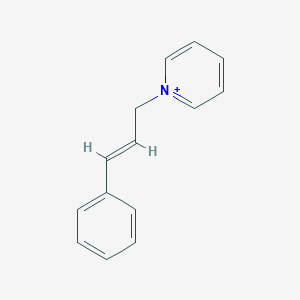
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
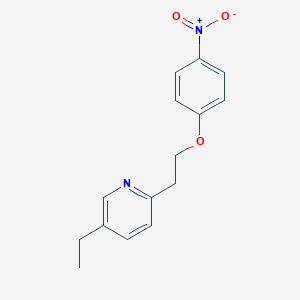
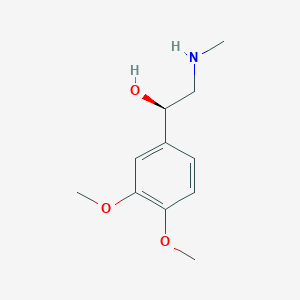
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
